molecular formula C₂₈H₂₉D₃Cl₂O₆ B1161765 6α-Methyl Mometasone Furoate-d3

6α-Methyl Mometasone Furoate-d3

Cat. No.: B1161765
M. Wt: 538.47
Attention: For research use only. Not for human or veterinary use.
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Description

6α-Methyl Mometasone Furoate-d3 is a high-quality, deuterated analog of the corticosteroid Mometasone Furoate, specifically designed for use in analytical chemistry and pharmaceutical research. This compound, where three hydrogen atoms are replaced by deuterium, serves as a crucial internal standard for achieving precise and reliable quantification in mass spectrometry-based assays. Its primary application lies in enhancing the accuracy of pharmacokinetic studies, metabolic fate investigations, and environmental analysis by compensating for potential variations during sample preparation and instrument analysis. In research and development, this deuterated standard is invaluable for the quantification of the parent compound, Mometasone Furoate, a potent topical corticosteroid used to treat skin conditions involving inflammation and itching. Mometasone Furoate works by calming down immune system cells in the skin and narrowing blood vessels to reduce swelling and redness. By utilizing this compound as an internal standard, researchers can obtain more accurate data on the concentration, stability, and metabolic pathways of Mometasone Furoate in complex biological matrices, thereby contributing significantly to drug development and biochemical research. This product is offered with a high purity guarantee and is intended for Research Use Only; it is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₈H₂₉D₃Cl₂O₆

Molecular Weight

538.47

Origin of Product

United States

Synthetic Chemistry and Isotopic Enrichment of Deuterated Steroid Analogs

Chemical Synthesis Approaches for the Incorporation of Deuterium (B1214612) into Steroid Scaffolds

The introduction of deuterium into a complex steroidal framework is a challenge that necessitates methodologies that are both highly selective and efficient. General strategies often involve either the de novo synthesis from labeled precursors or late-stage isotopic exchange on the fully formed steroid. acs.org For complex molecules, late-stage functionalization is often preferred to avoid lengthy synthetic sequences. acs.org These methods can include acid- or base-catalyzed hydrogen-deuterium exchange (HDX), transition-metal-catalyzed reactions, or deconstruction-reconstruction strategies. acs.orgnih.gov The choice of method depends on the desired location of the label, the chemical stability of the molecule, and the required level of isotopic enrichment. acs.org

The synthesis of 6α-Methyl Mometasone (B142194) Furoate-d3 requires the specific introduction of three deuterium atoms onto the methyl group at the 6α position. A common and effective strategy for achieving such regioselectivity is through the manipulation of a ketone intermediate. The synthesis of Mometasone Furoate itself involves multiple steps, including esterification with furoyl chloride and potential ring-opening reactions. google.comgoogle.comresearchgate.net

A plausible synthetic route for deuteration at the 6α-methyl position would involve a base-catalyzed hydrogen-deuterium exchange mechanism. This could be achieved by treating a suitable Mometasone Furoate precursor, containing the 6α-methyl group adjacent to a carbonyl group, with a strong base in the presence of a deuterium source, such as deuterated methanol (B129727) (CH₃OD) or heavy water (D₂O). The base would facilitate the formation of an enolate, allowing for the exchange of the acidic α-protons on the methyl group with deuterium atoms from the solvent. Repeating this process can lead to high levels of deuterium incorporation. The stereochemistry of the steroid scaffold helps to direct the reaction and maintain the integrity of the molecule.

Stable isotope exchange is a fundamental process for labeling organic molecules without altering their chemical structure. oup.com These reactions are governed by thermodynamic equilibria, where isotopes distribute between different molecules or positions to minimize the free energy of the system. oup.commcgill.ca

Key methodologies include:

Acid-Catalyzed Exchange: This method is effective for incorporating deuterium into aromatic systems or at positions adjacent to carbonyl groups. nih.gov Strong deuterated acids (e.g., D₂SO₄, DCl) can facilitate the exchange of labile protons.

Base-Catalyzed Exchange: As mentioned for the Mometasone Furoate derivative, bases can deprotonate carbon atoms, leading to carbanions or enolates that are subsequently quenched by a deuterium source. nih.gov This is particularly useful for protons alpha to carbonyls, sulfones, or other electron-withdrawing groups.

Metal-Catalyzed Exchange: Transition metals, such as iridium, rhodium, or palladium, can catalyze the C-H activation and subsequent deuteration of even unactivated C-H bonds. These methods offer high regioselectivity but require careful optimization of catalysts and reaction conditions.

Deconstruction-Reconstruction: For certain heterocyclic systems, a strategy involving ring-opening to a simpler intermediate, followed by reconstruction using labeled reagents, can achieve high isotopic enrichment that is not possible through direct exchange. acs.orgacs.org

The selection of the appropriate method is crucial to prevent unwanted side reactions or the exchange of deuterium at non-target sites. sigmaaldrich.com

Analytical Characterization of Deuterated Steroids for Isotopic Purity and Chemical Identity

Spectroscopic methods provide direct evidence of successful deuteration and are essential for characterizing the final product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. rsc.orgnih.govresearchgate.net By comparing the mass spectrum of the labeled compound to its unlabeled analog, the incorporation of deuterium can be confirmed. The molecular ion peak of 6α-Methyl Mometasone Furoate-d3 would be shifted by approximately 3 mass units compared to the unlabeled standard. The relative intensities of the isotopic peaks (M+1, M+2, M+3, etc.) are used to calculate the percentage of isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the precise location of the isotopic labels. In ¹H NMR, the signal corresponding to the 6α-methyl protons would be significantly diminished or absent in the spectrum of the deuterated compound. Conversely, ²H NMR spectroscopy would show a signal at the chemical shift corresponding to the 6α-methyl position, confirming the location of the deuterium atoms.

Table 1: Illustrative Spectroscopic Data for this compound

Technique Parameter Unlabeled Mometasone Furoate Expected this compound
Mass Spectrometry Molecular Weight ~521.4 g/mol ~524.4 g/mol
Isotopic Distribution Primarily M+0 peak Primarily M+3 peak, with minor M+0, M+1, M+2 peaks
¹H NMR 6α-Methyl Signal Present (doublet) Absent or significantly reduced intensity

| ²H NMR | 6α-Methyl Signal | Absent | Present (singlet) |

Note: The exact molecular weight may vary based on the specific isotopes of other elements (e.g., Cl, O).

Chromatographic techniques are employed to separate the target deuterated compound from any unlabeled starting material, reaction byproducts, or other impurities, ensuring the purity of the analytical standard. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification and purity assessment of steroids. nih.govnih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, the deuterated product can be isolated. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. Since deuterium substitution has a minimal effect on polarity, the deuterated and non-deuterated compounds typically co-elute. nih.gov Therefore, HPLC is primarily a measure of chemical purity rather than isotopic enrichment.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful tool for steroid analysis. nih.govnih.gov It provides excellent separation and, when combined with MS, allows for simultaneous purity assessment and confirmation of isotopic labeling. nih.gov For complex steroid mixtures, GC combined with isotope ratio mass spectrometry (GC-IRMS) can provide highly precise measurements of isotope ratios. rsc.orgnih.govnih.gov

Table 2: Common Chromatographic Techniques for Steroid Analysis

Technique Purpose Typical Stationary Phase Common Detector
HPLC Purity assessment, purification C18, C8 (Reversed-Phase) UV, PDA, MS
GC-MS Purity and identity confirmation Phenyl methyl siloxane Mass Spectrometer

| GC-IRMS | High-precision isotope ratio measurement | Varies | Isotope Ratio Mass Spectrometer |

Mechanistic Investigations of Mometasone Furoate Metabolism Using Deuterated Analogs

Elucidation of Biotransformation Pathways and Identification of Metabolites

The biotransformation of Mometasone (B142194) Furoate is a complex process involving multiple metabolic reactions and resulting in several metabolites and degradation products. These transformations primarily occur in the liver and are essential for the drug's clearance from the body.

Phase I metabolism of Mometasone Furoate is characterized by oxidative reactions designed to increase the molecule's polarity. The most significant Phase I pathway identified for Mometasone Furoate is hydroxylation. nih.gov Specifically, 6β-hydroxylation has been identified as a major metabolic route in both human and rat liver microsomes. nih.gov This reaction introduces a hydroxyl group at the 6β position of the steroid nucleus, facilitating further metabolism and excretion.

In addition to 6β-hydroxylation, in vitro studies using liver S9 fractions have identified at least five distinct metabolites, often designated as MET1 through MET5. nih.govresearchgate.net In human liver fractions, MET1 (the most polar metabolite) and MET2 are formed in roughly equal amounts. nih.govresearchgate.net In contrast, MET1 is the predominant metabolite in rat liver fractions, highlighting quantitative interspecies differences in metabolism. nih.govresearchgate.net Studies have shown that the metabolite MET2 retains considerable binding affinity for the glucocorticoid receptor, suggesting it may contribute to the systemic effects of the drug. nih.govresearchgate.net

Information regarding Phase II metabolism, which typically involves conjugation reactions such as glucuronidation or sulfation to further increase water solubility, is less defined for Mometasone Furoate in the available scientific literature. While these pathways are common for many corticosteroids, the primary focus of published research on Mometasone Furoate has been on its extensive Phase I metabolism and degradation.

Table 1: Key Enzymes and Metabolites in Mometasone Furoate Biotransformation

Category Name Description Reference
Enzyme Cytochrome P450 3A4 (CYP3A4) The primary enzyme responsible for the Phase I metabolism (6β-hydroxylation) of Mometasone Furoate in the human liver. nih.govnih.gov
Phase I Metabolite 6β-hydroxy Mometasone Furoate A major product of Phase I metabolism, formed through oxidation by CYP3A4. nih.gov
Phase I Metabolite MET1 The most polar metabolite identified in liver S9 fractions. It is the major metabolite in rats. nih.govresearchgate.net
Phase I Metabolite MET2 A significant metabolite in human liver S9 fractions, formed in amounts comparable to MET1. It retains noteworthy glucocorticoid receptor binding affinity. nih.govresearchgate.net

In Vitro and Ex Vivo Metabolic Stability and Degradation Kinetics

The stability of a drug in various biological environments is a critical determinant of its pharmacokinetic profile. Studies on Mometasone Furoate reveal significant differences in its stability depending on the biological system and conditions.

Mometasone Furoate is metabolized extensively and rapidly in the liver. nih.gov In vitro studies using subcellular fractions of liver tissue, such as microsomes and S9 fractions, demonstrate this efficient hepatic clearance. nih.govnih.gov Conversely, the compound shows relatively high stability in human and rat plasma and lung S9 fractions, where metabolic conversion is minimal. nih.govpsu.edu This indicates that extrahepatic metabolism is not the primary route for its clearance. psu.edu

The rate of metabolism exhibits species-specific differences. For instance, the apparent half-life of Mometasone Furoate in human liver S9 fractions is approximately three times longer than that observed in rat liver S9 fractions, indicating a slower rate of metabolism in humans. nih.govpsu.edu

Table 2: Metabolic Stability of Mometasone Furoate in Different In Vitro Systems

Biological System Species Stability/Metabolism Rate Reference
Liver S9 Fraction Human Apparent half-life is 3x greater than in rat. Metabolized into MET1 and MET2. nih.govpsu.edu
Liver S9 Fraction Rat Rapid metabolism with a disappearance half-life of approximately 18.5 minutes. psu.edu
Liver Microsomes Rat Rapid and extensive metabolism, primarily via 6β-hydroxylation. nih.gov
Plasma Human Relatively stable; degradation half-life of 24 hours. psu.edu
Plasma Rat Relatively stable; degradation half-life of 85 hours. psu.edu
Lung S9 Fraction Human & Rat High stability with no significant metabolic conversion observed. nih.govpsu.edu

Apart from enzymatic metabolism, Mometasone Furoate is susceptible to non-enzymatic chemical degradation, particularly in aqueous environments. psu.edu This degradation is significantly dependent on pH, with stability decreasing as the pH rises above 4. psu.edu In rat serum and urine, Mometasone Furoate has been found to degrade slowly into four distinct products. nih.gov Prolonged incubation in human plasma also leads to the formation of degradation products. psu.edu

Probing Reaction Mechanisms via Kinetic Isotope Effects

While direct experimental studies on 6α-Methyl Mometasone Furoate-d3 are not extensively published, the principles of its use in mechanistic studies are well-established in medicinal chemistry. The strategic placement of a deuterium (B1214612) atom, a stable, heavier isotope of hydrogen, at a site of metabolism can provide profound insights into reaction mechanisms. This is known as the kinetic isotope effect (KIE).

The C-H bond is weaker than the corresponding carbon-deuterium (C-D) bond. In many CYP450-mediated hydroxylation reactions, the cleavage of a C-H bond is the rate-determining step. nih.gov By replacing the hydrogen at the site of metabolism with deuterium, the energy required to break this bond increases, which can significantly slow down the rate of the reaction.

Given that the primary metabolic pathway for Mometasone Furoate is 6β-hydroxylation mediated by CYP3A4, a deuterated analog like this compound is an ideal tool for mechanistic probing. The deuterium atoms on the 6α-methyl group would be adjacent to the site of hydroxylation. If the mechanism involves abstraction of a proton from this position, a KIE would be observed. By comparing the rate of 6β-hydroxylation of Mometasone Furoate with that of this compound in a system containing human liver microsomes and CYP3A4, researchers could:

Confirm the Rate-Limiting Step: A significant slowing of the reaction rate (a large KIE value) for the deuterated analog would provide strong evidence that C-H bond cleavage at or near the 6-position is indeed the rate-limiting step in the metabolic pathway.

Elucidate Enzyme Mechanisms: The magnitude of the KIE can offer clues about the transition state of the reaction, helping to refine models of how the substrate binds within the active site of the CYP3A4 enzyme.

Modulate Pharmacokinetics: The deliberate use of deuteration to slow metabolism is a strategy employed in drug design to improve the pharmacokinetic properties of a drug, potentially leading to increased half-life and systemic exposure. nih.gov

Therefore, while specific data on this compound is pending, its value lies in its potential to confirm and detail the mechanisms of Mometasone Furoate metabolism, reinforcing our understanding of its interaction with metabolic enzymes.

Methodological Frameworks for Preclinical Pharmacokinetic Research with Deuterated Analogs

Differentiation and Quantification of Endogenous and Exogenous Steroid Contributions

A significant challenge in the pharmacokinetic analysis of synthetic corticosteroids is distinguishing the administered drug from structurally similar endogenous steroids produced by the body. Stable isotope-labeled compounds provide a powerful solution to this problem. nih.gov The use of deuterated analogs, combined with mass spectrometry, is a cornerstone methodology for this differentiation. nih.gov

6α-Methyl Mometasone (B142194) Furoate-d3 is chemically identical to its non-deuterated counterpart, except that three hydrogen atoms have been replaced with deuterium (B1214612) atoms. usbio.netcymitquimica.com While this substitution has a negligible effect on the compound's physicochemical properties and biological activity, it results in a distinct, higher molecular weight. sigmaaldrich.com Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can easily separate and selectively detect the deuterated (exogenous) drug from its non-deuterated, endogenous counterparts based on this mass difference. nih.govresearchgate.net

In a typical preclinical study, after administering the non-labeled mometasone furoate, 6α-Methyl Mometasone Furoate-d3 is added to the collected biological samples (e.g., plasma, urine) as an internal standard during sample preparation. nih.govsigmaaldrich.com Because the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, it effectively normalizes for variations in sample processing and instrument response. sigmaaldrich.com This stable isotope dilution method allows for highly accurate and precise quantification of the exogenous drug's concentration, providing clear data on its absorption and circulation without interference from the body's own steroid profile. nih.govberkeley.edu

Table 1: Principles of Differentiating Steroids using Deuterated Analogs

Principle Description Relevance of this compound
Mass Difference Deuterium substitution creates a specific mass shift (e.g., +3 Da) that is readily detectable by a mass spectrometer. Allows the instrument to distinguish between the administered drug and the internal standard.
Co-elution The deuterated analog and the non-labeled drug exhibit nearly identical chromatographic retention times. sigmaaldrich.com Ensures that both compounds experience the same analytical conditions, improving quantification accuracy.
Signal Normalization The known concentration of the added deuterated standard provides a reference point to accurately calculate the unknown concentration of the drug. researchgate.net Corrects for sample loss during preparation and fluctuations in mass spectrometer performance. sigmaaldrich.com
Specificity The unique mass transition of the deuterated standard ensures that the measurement is specific to the drug of interest, avoiding interference from other biological molecules. sigmaaldrich.com Crucial for obtaining reliable data from complex biological matrices like plasma or tissue homogenates.

Methodologies for Assessing Systemic Exposure and Tissue Distribution in Non-Human Models

Before a drug can be considered for human trials, its pharmacokinetic profile must be thoroughly characterized in non-human models. These studies determine the extent to which a drug is absorbed into the bloodstream (systemic exposure) and where it travels within the body (tissue distribution). nih.govnih.gov The negligible systemic exposure of mometasone furoate after intranasal administration has been confirmed in such studies. nih.govresearchgate.net

Methodologies for these assessments involve administering the drug to animal models (e.g., rats) and collecting blood and tissue samples at various time points. nih.govnih.gov The concentration of mometasone furoate in these samples is then measured using a validated bioanalytical method, for which this compound is the ideal internal standard. veeprho.com By plotting the drug concentrations in plasma over time, key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated. These parameters collectively define the systemic exposure.

For tissue distribution studies, animals are euthanized at different times after drug administration, and various organs and tissues (e.g., liver, lungs, muscle, spleen) are collected. nih.govnih.gov The tissues are homogenized and analyzed to determine the concentration of the drug. This reveals which tissues the drug preferentially accumulates in and helps predict potential sites of action or toxicity. doi.org

Tracer studies are a specialized type of pharmacokinetic investigation designed to follow a drug's complete journey through the body, encompassing its absorption, distribution, and excretion (ADE). nih.gov These studies often utilize labeled versions of the drug, which can be either radioactive isotopes (e.g., ³H, ¹⁴C) or stable isotopes like deuterium. hres.canih.gov

In a typical ADE study, a labeled dose of the drug is administered to an animal model, such as a rat. nih.gov For instance, a study evaluating the percutaneous absorption of mometasone furoate used a radio-labeled ³H version of the compound. hres.ca Following administration, urine, feces, and blood are collected over a set period (e.g., several days). hres.ca The amount of the labeled compound excreted in urine and feces is quantified to determine the primary routes and rate of elimination from the body. nih.gov Analysis of blood samples provides information on the absorption and systemic circulation of the drug. oup.com

Table 2: Illustrative Data from a Hypothetical ADE Tracer Study in Rats

Time Interval (hours) Cumulative % of Administered Dose Recovered in Urine Cumulative % of Administered Dose Recovered in Feces Total % Dose Recovered
0-24 5.2 70.5 75.7
24-48 6.1 83.2 89.3
48-72 6.4 86.1 92.5
72-96 6.5 87.0 93.5
96-168 6.6 87.3 93.9

This table presents hypothetical data to illustrate the type of results obtained from an excretion balance study. Actual results would vary based on the specific compound and study design.

Methodological Considerations for Investigating Drug-Drug Interactions Affecting Mometasone Furoate Pharmacokinetics

Drug-drug interactions (DDIs) are a critical consideration in drug development. An understanding of a drug's metabolic pathways is essential for predicting and investigating potential DDIs. In vitro studies have confirmed that mometasone furoate is primarily and extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. nih.govnih.gov Consequently, co-administration of mometasone furoate with drugs that are potent inhibitors or inducers of CYP3A4 can alter its metabolism, leading to changes in systemic exposure. hres.canih.gov

Methodologies for investigating these potential interactions in preclinical models involve co-administering mometasone furoate with a known CYP3A4 inhibitor or inducer. researchgate.net For example, a strong inhibitor like ketoconazole (B1673606) would be expected to decrease the metabolism of mometasone furoate, resulting in higher plasma concentrations and increased systemic exposure. nih.govpharmacytimes.com Conversely, a CYP3A4 inducer would be expected to increase metabolism and lower systemic exposure.

In these studies, the accurate quantification of changes in mometasone furoate plasma levels is paramount. The use of a stable isotope-labeled internal standard, such as this compound, in the LC-MS/MS bioanalytical method is the standard for ensuring the reliability and accuracy of the results. nih.gov By comparing the pharmacokinetic profile of mometasone furoate when given alone versus when co-administered with an interacting drug, researchers can definitively quantify the extent of the DDI. This information is vital for assessing the clinical relevance of the interaction. hres.ca

Table 3: Examples of Compounds Used in Preclinical DDI Studies with CYP3A4 Substrates

Class Example Compound Expected Effect on Mometasone Furoate Metabolism
Strong CYP3A4 Inhibitor Ketoconazole, Itraconazole, Ritonavir nih.govpharmacytimes.com Inhibition
Moderate CYP3A4 Inhibitor Clarithromycin, Erythromycin nih.gov Inhibition
Strong CYP3A4 Inducer Rifampin, Carbamazepine drugbank.com Induction
Food-Based Inhibitor Grapefruit Juice wellrx.com Inhibition

Future Directions and Emerging Research Methodologies in Deuterated Steroid Analysis

Development of Novel Isotopic Labeling Strategies for Enhanced Analytical Specificity

The development of novel isotopic labeling strategies is crucial for improving the specificity and accuracy of analytical methods for deuterated steroids like 6α-Methyl Mometasone (B142194) Furoate-d3. Current research focuses on moving beyond simple deuterium (B1214612) substitution to more sophisticated and targeted labeling approaches.

One promising area is the use of site-specific deuteration . Instead of random deuterium incorporation, this strategy involves placing deuterium atoms at specific, metabolically vulnerable positions within the steroid molecule. clearsynthdiscovery.comnih.gov This targeted approach can provide more detailed information about metabolic pathways and the kinetic isotope effect at specific enzymatic reaction sites. acs.orgnih.gov For instance, by selectively deuterating different positions on the steroid backbone or side chains, researchers can investigate the precise mechanisms of metabolic breakdown. nih.gov

Another emerging strategy is the use of multi-isotope labeling , where a combination of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the steroid molecule. nih.govunl.pt This approach offers several advantages:

Enhanced Mass Shift: The larger mass difference between the labeled and unlabeled compound improves separation and detection in mass spectrometry. sigmaaldrich.com

Ratiometric Analysis: The ratio of different isotopes can provide an additional layer of confirmation and quantification, increasing the reliability of the results.

Metabolic Flux Analysis: By tracing the fate of multiple isotopes simultaneously, researchers can gain a more comprehensive understanding of complex metabolic networks. nih.gov

Furthermore, the development of novel deuterated reagents and synthetic methodologies is expanding the possibilities for creating custom-labeled steroids. nih.govacs.org These advancements allow for the synthesis of complex deuterated analogs with high isotopic purity, which are essential for use as internal standards in demanding analytical applications. clearsynthdiscovery.com

Recent Innovations in Isotopic Labeling for Steroid Analysis
Labeling StrategyDescriptionKey AdvantagesRelevant Research Findings
Site-Specific DeuterationStrategic placement of deuterium at metabolically active sites.Provides detailed mechanistic insights into metabolic pathways and kinetic isotope effects.Studies on deuterated cyclophosphamide (B585) analogs revealed the influence of deuterium substitution on metabolic rates. nih.gov
Multi-Isotope LabelingIncorporation of multiple stable isotopes (e.g., ²H, ¹³C, ¹⁵N).Increases mass shift, enables ratiometric analysis, and facilitates metabolic flux analysis. nih.govsigmaaldrich.com¹⁵N-ammonium sulfate (B86663) was used to identify endogenous production of unexpected metabolites in a mixed microbial community. nih.gov
Advanced Synthetic MethodsDevelopment of new reagents and reactions for creating complex labeled molecules.Enables the synthesis of highly pure and specifically labeled internal standards. nih.govA modified Wolff-Kishner reduction was developed for carbonyl deletion with concurrent deuterium incorporation. nih.gov

Integration of Deuterated Analogs with Advanced Spectrometric Techniques

The analytical power of deuterated steroids like 6α-Methyl Mometasone Furoate-d3 is significantly amplified when coupled with advanced spectrometric techniques. The integration of these labeled compounds with high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) is at the forefront of this evolution.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled mass accuracy and resolving power, enabling the confident identification and quantification of analytes even in complex biological matrices. sciex.comnih.govdrug-dev.com When used with deuterated internal standards, HRMS can:

Distinguish Isobaric Interferences: The high mass accuracy allows for the differentiation between the target analyte and other molecules with very similar masses. sciex.comsciex.com

Improve Sensitivity and Specificity: HRMS can provide excellent sensitivity and specificity, which is crucial for the analysis of low-level steroid hormones. nih.gov

Facilitate Non-Targeted Analysis: The ability to acquire full-scan mass spectra with high resolution allows for the retrospective analysis of data and the identification of unknown metabolites. mdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. cleancompetition.orgnih.govyoutube.com This technique is particularly valuable for steroid analysis due to the prevalence of isomers. nih.gov The integration of deuterated analogs with IM-MS provides several benefits:

Separation of Isomers: IM-MS can separate steroid isomers that have the same mass-to-charge ratio but different three-dimensional structures. mdpi.comcleancompetition.org

Enhanced Confidence in Identification: The combination of retention time from liquid chromatography, collision cross-section (CCS) from ion mobility, and mass-to-charge ratio from mass spectrometry provides a highly confident identification of the analyte. cleancompetition.org

Reduced Chemical Noise: Ion mobility can separate analyte ions from background noise, leading to improved signal-to-noise ratios and better sensitivity. mdpi.com

The combination of deuterated internal standards with these advanced spectrometric techniques is creating powerful analytical workflows for steroid analysis, offering unprecedented levels of detail and confidence. sciex.commdpi.com

Advanced Spectrometric Techniques for Deuterated Steroid Analysis
TechniquePrinciple of OperationAdvantages for Deuterated Steroid AnalysisKey Research Findings
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements and resolving power. drug-dev.comDistinguishes isobaric interferences, improves sensitivity and specificity, and enables non-targeted analysis. sciex.comnih.govA UHPLC-HRMS method was successfully developed for the quantification of eleven endogenous steroids in serum, showing high correlation with traditional MS/MS methods. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS)Separates ions based on their size, shape, and charge. cleancompetition.orgnih.govSeparates steroid isomers, increases confidence in identification, and reduces chemical noise. mdpi.comcleancompetition.orgAn LC-IM-MS method was developed that can detect 40 known prohibited steroids in a two-minute run time. cleancompetition.org

Prospective Applications in Mechanistic Pharmacology and Preclinical Drug Discovery

The use of deuterated compounds, including analogs like this compound, extends beyond their role as internal standards and holds significant promise in mechanistic pharmacology and preclinical drug discovery.

In mechanistic pharmacology , deuterated compounds are invaluable tools for elucidating the intricate details of drug metabolism and action. By strategically placing deuterium atoms at sites of metabolic activity, researchers can:

Probe the Kinetic Isotope Effect (KIE): The KIE, which is the change in reaction rate upon isotopic substitution, can be used to determine the rate-limiting step in a metabolic pathway. acs.org A significant KIE indicates that C-H bond cleavage is involved in the rate-determining step. acs.org

Identify Metabolic Soft Spots: Deuteration can be used to block specific metabolic pathways, allowing researchers to identify the primary sites of metabolism on a drug molecule. clearsynthdiscovery.comnih.gov

Investigate Stereoselectivity in Metabolism: Deuterated analogs can be used to study whether enzymes metabolize different enantiomers of a drug at different rates. nih.gov

In preclinical drug discovery , the "deuterium switch" has emerged as a strategy to improve the properties of existing drugs. nih.govnih.gov By replacing hydrogen with deuterium at key metabolic sites, it is possible to:

Enhance Pharmacokinetic Profiles: Deuteration can slow down metabolism, leading to a longer half-life, reduced clearance, and potentially lower and less frequent dosing. clearsynthdiscovery.comnih.gov

Reduce Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby improving the safety profile of a drug. clearsynthdiscovery.comnih.gov

Improve Bioavailability: By protecting a drug from first-pass metabolism, deuteration can increase the amount of drug that reaches systemic circulation. clearsynthdiscovery.com

The successful development and FDA approval of deuterated drugs like deutetrabenazine have validated this approach, paving the way for the development of other deuterated therapeutics. nih.govacs.org The insights gained from studying deuterated compounds in preclinical models are crucial for predicting their behavior in humans and for designing safer and more effective drugs. nih.gov

Applications of Deuterated Compounds in Pharmacology and Drug Discovery
Application AreaSpecific Use of Deuterated CompoundsPotential ImpactRelevant Examples
Mechanistic PharmacologyProbing the kinetic isotope effect, identifying metabolic soft spots, and investigating stereoselective metabolism. clearsynthdiscovery.comacs.orgnih.govProvides a deeper understanding of drug metabolism and action, leading to the design of more predictable drugs.Ring-deuterated analogs of cyclophosphamide were used to study the influence of deuterium substitution on metabolic pathways. nih.gov
Preclinical Drug DiscoveryImproving pharmacokinetic profiles, reducing the formation of toxic metabolites, and enhancing bioavailability. clearsynthdiscovery.comnih.govnih.govLeads to the development of safer and more effective drugs with improved patient compliance.Deutetrabenazine, a deuterated analog of tetrabenazine, showed an improved pharmacokinetic profile, allowing for reduced dosing frequency. nih.govacs.org

Q & A

Q. What analytical methods are validated for quantifying 6α-Methyl Mometasone Furoate-d3 in pharmaceutical formulations?

A stability-indicating HPTLC method optimized with mobile phase Toluene:Ethyl Acetate:Methanol:Ammonia (6.4:1.5:2.0:0.1) and UV detection at 250 nm can be adapted for the deuterated analog. Validation parameters (specificity, accuracy, precision) should follow ICH guidelines, with Rf values adjusted for deuterium-induced retention time shifts. RP-HPLC with UV/PDA detection is also suitable for impurity profiling, using deuterated standards to resolve co-eluting peaks .

Q. How is this compound synthesized and characterized for use as a certified reference material?

Synthesis involves deuterium substitution at specific positions (e.g., methyl groups) via catalytic exchange. Characterization requires LC-MS/MS for isotopic purity (>99% D3), NMR for structural confirmation, and differential scanning calorimetry (DSC) to verify crystallinity. Certificates of Analysis (CoA) must include traceability to pharmacopeial standards (e.g., USP, Ph. Eur.) .

Q. What role does this compound play in pharmacokinetic studies?

As an internal standard in LC-MS/MS, it minimizes matrix effects in biological samples (e.g., plasma). Method validation includes linearity (1–200 ng/mL), recovery (>90%), and precision (CV <15%). Deuterated analogs improve quantification accuracy by matching ionization efficiency with the non-deuterated analyte .

Advanced Research Questions

Q. How to design a study comparing the metabolic stability of this compound with its non-deuterated form?

Conduct in vitro hepatic microsomal assays under NADPH-fortified conditions. Measure degradation kinetics (t1/2, Clint) via LC-MS/MS. For in vivo studies, administer equimolar doses to rodent models and compare plasma AUC(0–24h). Deuterium effects on CYP450 metabolism (e.g., reduced clearance) should be quantified using compartmental modeling .

Q. What experimental approaches assess glucocorticoid receptor (GR) binding affinity of this compound?

Use competitive radioligand binding assays with [3H]-dexamethasone as a tracer. Incubate GR-expressing cells (e.g., A549) with serial dilutions of the deuterated compound. Calculate Ki values using Cheng-Prusoff equations. Molecular docking simulations (e.g., AutoDock Vina) can predict deuterium-induced conformational changes in GR binding pockets .

Q. How to evaluate the impact of this compound on the hypothalamic-pituitary-adrenal (HPA) axis in preclinical models?

Administer escalating doses (200–1,600 µg/day) via dry powder inhaler to asthma models. Measure 24-hour serum cortisol AUC and adrenal responsiveness via cosyntropin stimulation tests. Compare results with non-deuterated mometasone furoate to assess deuterium-related systemic exposure thresholds. Statistical analysis should use mixed-effects models for longitudinal cortisol data .

Q. What methodologies are used to study degradation pathways of this compound under stress conditions?

Subject the compound to hydrolytic (0.1N HCl/NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) stress. Isolate degradation products via preparative TLC and characterize using LC-MS/MS. Cytotoxicity of degradation byproducts (e.g., on A549 cells) should be evaluated via MTT assays, with IC50 comparisons to the parent compound .

Q. How to optimize topical formulations containing this compound for controlled release?

Develop hydrogels using carbopol or poloxamer matrices. Assess viscosity via rheometry and drug release via Franz diffusion cells. Fit release data to the Korsmeyer-Peppas model (diffusion exponent >0.89 indicates super case II transport). Compare deuterated vs. non-deuterated drug release profiles to identify isotopic effects on diffusion .

Q. What strategies minimize systemic absorption of this compound in dermal administration studies?

Formulate as aspasomal gel (phospholipid-based vesicles) to enhance epidermal retention. Use tape-stripping assays to quantify stratum corneum deposition. Systemic exposure is measured via LC-MS/MS in plasma, with deuterated analogs improving detection sensitivity. Compare bioavailability with non-deuterated controls .

Q. How to resolve contradictory data on the efficacy of deuterated vs. non-deuterated corticosteroids in inflammatory models?

Perform meta-analyses of RCTs with subgroup stratification by deuterium substitution. Use random-effects models to account for heterogeneity in dosing (e.g., 100–400 µg/day) and treatment duration (4–12 weeks). Sensitivity analyses should exclude studies with high risk of bias (e.g., missing data, non-blinded designs) .

Methodological Notes

  • Analytical Validation : Always include system suitability tests (e.g., tailing factor <2) and robustness evaluations (±10% mobile phase variation) .
  • Receptor Studies : Use GR-transfected HEK293 cells for higher signal-to-noise ratios in binding assays .
  • Degradation Kinetics : Accelerated stability studies (40°C/75% RH) should align with ICH Q1A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.